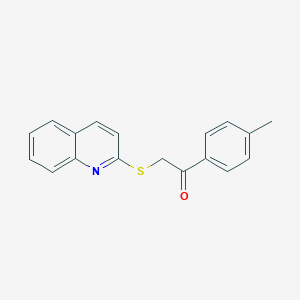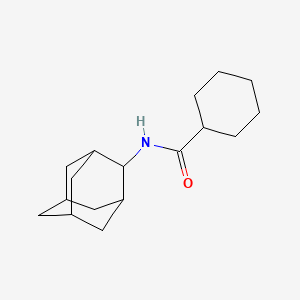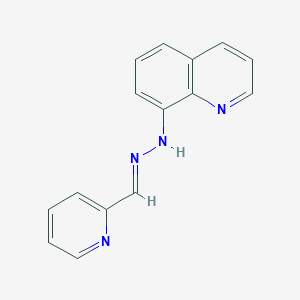![molecular formula C18H21NO4S B5767454 methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate, also known as MIIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIIB has been extensively studied for its biological and pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate exerts its biological effects by binding to and modulating the activity of ion channels, specifically the voltage-gated sodium channels (VGSCs). VGSCs are essential for the generation and propagation of action potentials in excitable cells such as neurons and muscle cells. This compound has been shown to selectively inhibit the activity of VGSCs, leading to a decrease in the excitability of cells and a reduction in neurotransmitter release.
Biochemical and Physiological Effects:
The inhibition of VGSCs by this compound has several biochemical and physiological effects. This compound has been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling and inflammation. In addition, this compound has been found to decrease the expression of inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. This compound has also been shown to reduce the excitability of neurons and muscle cells, leading to a decrease in action potential firing and muscle contraction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate has several advantages for laboratory experiments, including its selectivity for VGSCs, its ability to modulate the activity of ion channels, and its potential for drug discovery. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the use of methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders such as epilepsy and pain. This compound may also have potential applications in cancer research, as it has been shown to exhibit anti-tumor activity. In addition, further studies are needed to explore the potential anti-inflammatory properties of this compound and its effects on other ion channels and neurotransmitter systems. Overall, this compound has significant potential for further research and development in various fields.
Métodos De Síntesis
The synthesis of methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate involves the reaction of 4-isobutylphenylsulfonyl chloride with 2-aminobenzoic acid methyl ester in the presence of a base such as triethylamine. The resulting product is purified by recrystallization, yielding this compound as a white crystalline solid with a melting point of 160-162°C.
Aplicaciones Científicas De Investigación
Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has been found to modulate the activity of ion channels, making it a promising candidate for the treatment of neurological disorders such as epilepsy and pain. This compound has also been identified as a potential lead compound for the development of new drugs due to its unique structure and pharmacological properties.
Propiedades
IUPAC Name |
methyl 2-[[4-(2-methylpropyl)phenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13(2)12-14-8-10-15(11-9-14)24(21,22)19-17-7-5-4-6-16(17)18(20)23-3/h4-11,13,19H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJPJGHSZOMHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)
![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)

![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)


![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)


![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
![N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)